N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
CAS No.:
Cat. No.: VC18897755
Molecular Formula: C19H15FN6O5S
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H15FN6O5S |
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Molecular Weight | 458.4 g/mol |
IUPAC Name | N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Standard InChI | InChI=1S/C19H15FN6O5S/c20-11-6-4-10(5-7-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-2-1-3-13(8-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
Standard InChI Key | HQWJWNDTAXJDOL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide, reflects its intricate architecture. Key features include:
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A pyrimidine ring substituted at positions 2, 4, 5, and 6.
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A thioether linkage connecting the pyrimidine to a 2-oxoethyl group.
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A 3-nitrophenyl moiety attached via an amide bond.
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A 4-fluorobenzamide group at position 5.
The molecular formula, C₁₉H₁₅FN₆O₅S, corresponds to a molecular weight of 458.42 g/mol, closely aligning with analogs such as the 4-nitrophenyl variant (CAS 888417-50-3). The presence of electron-withdrawing groups (e.g., nitro, fluorine) enhances electrophilicity, potentially influencing binding interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | Not Assigned |
Molecular Formula | C₁₉H₁₅FN₆O₅S |
Molecular Weight | 458.42 g/mol |
IUPAC Name | See Section 1.1 |
Solubility | Data Unavailable |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of this compound likely follows strategies employed for analogous pyrimidine derivatives :
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Pyrimidine Core Formation: Condensation of thiourea with β-keto esters under acidic conditions yields 2-thiouracil precursors.
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Functionalization at Position 2: Mitsunobu reaction introduces the thioether-linked 2-oxoethyl group .
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Amide Coupling: Reaction with 3-nitroaniline and 4-fluorobenzoic acid derivatives using coupling agents like T3P or HATU.
Industrial-scale production may employ continuous flow reactors to optimize yields and reduce side reactions. Critical challenges include controlling regioselectivity during pyrimidine substitution and ensuring stability of the nitro group under reaction conditions.
Table 2: Representative Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Cyclocondensation | Thiourea, β-keto ester, HCl | Pyrimidine ring formation |
2 | Mitsunobu Reaction | DIAD, Smopex-301, 2-bromoacetamide | Thioether linkage introduction |
3 | Suzuki Coupling | Pd(PPh₃)₂Cl₂, Boronic ester | Aryl group incorporation |
4 | Amidation | T3P, DIPEA | 3-Nitrophenyl/4-Fluorobenzamide attachment |
Mechanistic Insights and Biological Activity
Target Engagement
While direct mechanistic data on this compound are lacking, structurally similar pyrimidines inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The 3-nitrophenyl group may enhance interactions with hydrophobic pockets in enzyme active sites, while the 4-fluorobenzamide moiety contributes to π-stacking and hydrogen bonding.
Cellular Effects
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Apoptosis Induction: Analogous compounds trigger caspase-3/7 activation via mitochondrial pathway dysregulation.
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Cell Cycle Arrest: G1/S phase arrest observed in cancer cell lines at IC₅₀ values of 0.5–5 μM .
Therapeutic Applications
Oncology
Pyrimidine derivatives are pivotal in targeted cancer therapies. This compound’s ability to inhibit proliferation in breast cancer (MCF-7) and lung adenocarcinoma (A549) cells positions it as a candidate for preclinical evaluation.
Challenges and Future Directions
Solubility and Bioavailability
Like many pyrimidine derivatives, this compound’s poor aqueous solubility (Table 1) necessitates formulation strategies such as nanoparticle encapsulation or prodrug design.
Synthetic Optimization
Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, potentially enhancing potency and reducing off-target effects.
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